An In-depth Technical Guide to [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid: Synthesis, Characterization, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide delves into the synthesis, characterization, and prospective therapeutic applications of a specific pyrazole derivative, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid. While direct extensive research on this particular molecule is emerging, this document synthesizes information from closely related analogues to provide a robust framework for its scientific exploration. We will explore its chemical architecture, propose a detailed synthetic pathway, and discuss its potential as an anti-inflammatory agent and kinase inhibitor based on the well-established pharmacology of this compound class. This guide is intended to serve as a foundational resource for researchers investigating novel pyrazole-based therapeutics.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These five-membered aromatic rings containing two adjacent nitrogen atoms are key pharmacophores in numerous approved drugs, demonstrating their versatility and clinical relevance. The pyrazole moiety is found in drugs with anti-inflammatory, analgesic, anticancer, and antipsychotic properties, among others.
The introduction of a fluorine atom into a phenyl ring, as seen in the 4-fluorophenyl group of the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins. Furthermore, the acetic acid functional group at the 1-position of the pyrazole ring introduces a carboxylic acid moiety, which can participate in crucial hydrogen bonding interactions with biological targets and improve the pharmacokinetic profile of the molecule.
This guide will provide a comprehensive overview of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid, a molecule that synergistically combines these key structural features.
Chemical Properties and Characterization
A foundational aspect of investigating any novel compound is the thorough characterization of its chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | ChemBK |
| Molar Mass | 220.20 g/mol | ChemBK |
| CAS Number | 1206997-40-1 | ChemBK |
Caption: Table 1. Key chemical properties of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl ring, typically in the range of 7.0-8.0 ppm. The protons on the pyrazole ring would appear as singlets or doublets, with the C5-H proton being a distinctive feature. The methylene protons of the acetic acid group would likely appear as a singlet around 5.0 ppm, and the acidic proton of the carboxylic acid would be a broad singlet at higher chemical shifts (>10 ppm).
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¹³C NMR: The carbon NMR would display signals for the aromatic carbons, the pyrazole ring carbons (typically in the 100-150 ppm range), the methylene carbon of the acetic acid group, and the carbonyl carbon of the carboxylic acid (around 170 ppm). The carbon bearing the fluorine atom would show a characteristic large coupling constant (¹JCF).
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration around 1700 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.
Synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
A plausible and efficient synthetic route to [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid can be designed based on established methodologies for the synthesis of 4-arylpyrazoles and their subsequent N-alkylation. The proposed three-step synthesis is outlined below.
Caption: A proposed three-step synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.
Detailed Experimental Protocol (Analog-Based)
This protocol is a representative procedure based on the synthesis of similar 4-aryl-1H-pyrazol-1-yl acetic acids.[1]([Link]
Step 1: Synthesis of 4-(4-fluorophenyl)-1H-pyrazole
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Reaction Setup: To a solution of 4-fluoroacetophenone in N,N-dimethylformamide dimethyl acetal (DMF-DMA), stir the mixture at 100-120 °C for 4-6 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the excess DMF-DMA under reduced pressure.
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Cyclization: Dissolve the crude enaminone intermediate in ethanol, and add hydrazine hydrate. Reflux the mixture for 2-4 hours.
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Isolation: Cool the reaction mixture, and add water to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-(4-fluorophenyl)-1H-pyrazole.[1]([Link])
Step 2: Synthesis of Ethyl [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetate
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Reaction Setup: To a solution of 4-(4-fluorophenyl)-1H-pyrazole in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or sodium hydride).
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Alkylation: Add ethyl bromoacetate dropwise to the mixture at room temperature and stir for 12-24 hours.[2]([Link]
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Monitoring: Monitor the reaction by TLC.
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Work-up: After completion, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
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Purification: Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid
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Hydrolysis: Dissolve the ethyl [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
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Reaction: Stir the mixture at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).
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Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid.
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Isolation: Filter the solid, wash with cold water, and dry to yield the final product, [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid.([Link])
Potential Biological Activities and Therapeutic Applications
The structural motifs present in [4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid strongly suggest potential as a modulator of inflammatory and cell signaling pathways.
Anti-inflammatory Activity
A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2). The substitution pattern on the pyrazole ring is crucial for this activity. The presence of an aryl group at the 4-position is a common feature in many COX-2 inhibitors.
The proposed mechanism of action for many pyrazole-based anti-inflammatory agents involves the inhibition of prostaglandin synthesis by blocking the active site of the COX enzymes. The carboxylic acid moiety of the title compound could potentially mimic the arachidonic acid substrate, while the 4-fluorophenyl group could provide additional hydrophobic interactions within the enzyme's active site.
Caption: Putative mechanism of anti-inflammatory action via COX enzyme inhibition.
Kinase Inhibitory Activity
The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors.([Link]) Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been developed to target a wide range of kinases, including Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs).
The N-aryl pyrazole motif can act as a hinge-binding element, a key interaction for many kinase inhibitors. The substituents on the pyrazole ring and the aryl group can be tailored to achieve selectivity for specific kinases. The acetic acid moiety could potentially form additional interactions with the solvent-exposed regions of the kinase domain.
Caption: General mechanism of kinase inhibition by ATP-competitive inhibitors.
Future Directions and Conclusion
[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a clear path for its preparation, enabling further investigation into its biological properties.
Future research should focus on:
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Synthesis and Characterization: The synthesis of the title compound and its full spectroscopic characterization to confirm its structure.
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In Vitro Biological Evaluation: Screening against a panel of inflammatory targets (e.g., COX-1, COX-2, various cytokines) and a diverse panel of protein kinases to identify its primary biological targets.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity.
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In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of inflammation, pain, or cancer.
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Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties and safety profile.
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ResearchGate. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
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PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]
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